
4,4'-(Propane-2,2-diyl)bis(2-methoxyphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol): is an organic compound with the molecular formula C17H20O4. It is a type of bisphenol, which is a class of compounds known for their use in the production of polycarbonate plastics and epoxy resins. This compound is characterized by two methoxyphenol groups connected by a propane-2,2-diyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) typically involves the reaction of 2-methoxyphenol with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the bisphenol structure. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Solvent: Solvents like methanol or ethanol can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The phenolic groups can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) is used as a monomer in the synthesis of polycarbonate plastics and epoxy resins. These materials are known for their strength, transparency, and resistance to heat and impact.
Biology: In biological research, this compound can be used as a model compound to study the behavior of bisphenols in biological systems. It helps in understanding the interaction of bisphenols with enzymes and receptors.
Medicine: The compound’s derivatives are explored for their potential use in pharmaceuticals, particularly in the development of drugs that target specific enzymes or receptors.
Industry: In the industrial sector, it is used in the production of high-performance materials, including coatings, adhesives, and composites. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting or modulating their activity. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors.
Comparación Con Compuestos Similares
4,4’-(Propane-2,2-diyl)bis(2-bromophenol): Similar structure but with bromine atoms instead of methoxy groups.
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane:
4,4’-Isopropylidenebis(2,6-dimethylphenol): Similar structure with dimethyl groups.
Uniqueness: 4,4’-(Propane-2,2-diyl)bis(2-methoxyphenol) is unique due to its methoxy groups, which provide distinct chemical properties such as increased solubility in organic solvents and specific reactivity patterns in chemical reactions. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propiedades
Número CAS |
64170-83-8 |
|---|---|
Fórmula molecular |
C17H20O4 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C17H20O4/c1-17(2,11-5-7-13(18)15(9-11)20-3)12-6-8-14(19)16(10-12)21-4/h5-10,18-19H,1-4H3 |
Clave InChI |
QZXMNADTEUPJOV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC(=C(C=C1)O)OC)C2=CC(=C(C=C2)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


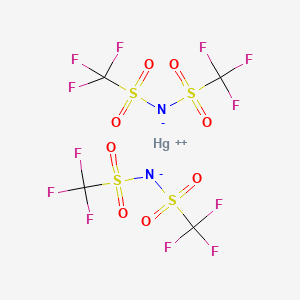
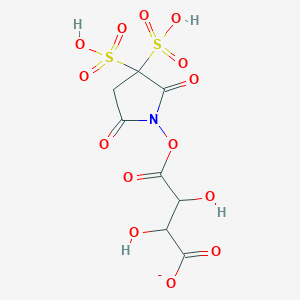
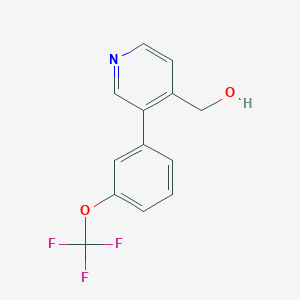
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)
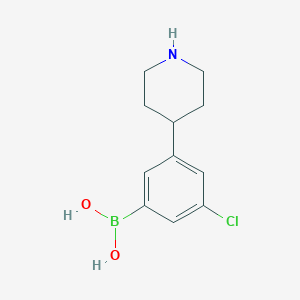
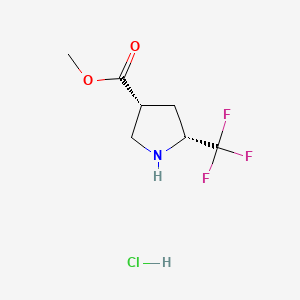
![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
![2'-Amino-3,3'-dimethyl-[1,1'-binaphthalen]-2-ol](/img/structure/B14083618.png)
![2,3,4,5-tetrahydroxypentyl (2E,6E,10E,14E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B14083621.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
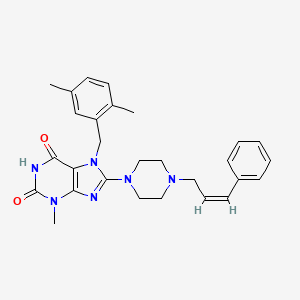
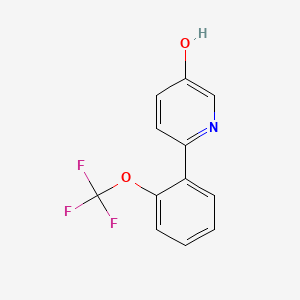
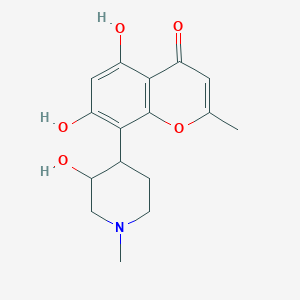
![methyl [3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14083676.png)
